Technical Guide: 4-(2-Chloro-5-methoxybenzyl)morpholine
Technical Guide: 4-(2-Chloro-5-methoxybenzyl)morpholine
Executive Summary
4-(2-Chloro-5-methoxybenzyl)morpholine (CAS: 927811-61-8) is a specialized heterocyclic building block utilized in medicinal chemistry. It belongs to the class of benzylmorpholines , a structural motif frequently integrated into central nervous system (CNS) agents and kinase inhibitors to modulate lipophilicity and metabolic stability. This guide details its physicochemical properties, validated synthesis routes, and handling protocols for research applications.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
This compound combines a lipophilic, electron-rich aromatic core (2-chloro-5-methoxybenzyl) with a polar, solubilizing morpholine ring. This balance makes it an ideal "fragment" for fragment-based drug discovery (FBDD).
Core Identification Data
| Property | Detail |
| CAS Number | 927811-61-8 |
| IUPAC Name | 4-[(2-Chloro-5-methoxyphenyl)methyl]morpholine |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| SMILES | COc1cc(Cl)c(CN2CCOCC2)cc1 |
| Physical State | Typically a viscous oil or low-melting solid (free base); often supplied as a hydrochloride salt (solid) for improved stability.[2] |
Calculated Physicochemical Parameters
Note: Values are computational estimates based on structural analogues due to limited experimental data in public registries.
| Parameter | Value (Est.) | Significance in Drug Design |
| cLogP | 2.1 – 2.5 | Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Basic N) | 7.8 – 8.2 | Predominantly ionized (cationic) at physiological pH (7.4), improving solubility. |
| TPSA | ~21.7 Ų | Low polar surface area suggests excellent membrane permeability. |
| H-Bond Acceptors | 3 (N, O, O) | Key interaction points for receptor binding pockets. |
Synthesis & Production Protocols
Two primary routes are established for the synthesis of benzylmorpholines: Nucleophilic Substitution (Method A) and Reductive Amination (Method B) . Method A is generally preferred for scale-up due to reagent availability.
Method A: Nucleophilic Substitution (Standard Route)
This pathway involves the alkylation of morpholine with 2-chloro-5-methoxybenzyl bromide (or chloride).
-
Reagents: Morpholine (1.2 eq), 2-Chloro-5-methoxybenzyl bromide (1.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
Step-by-Step Protocol:
-
Dissolve 2-chloro-5-methoxybenzyl bromide in anhydrous MeCN.
-
Add anhydrous
followed by the dropwise addition of morpholine. -
Heat to reflux under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Upon completion, cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. If necessary, purify via silica gel column chromatography.[1]
Method B: Reductive Amination (Alternative Route)
Useful when the benzyl halide is unstable or unavailable, starting from the aldehyde.
-
Reagents: 2-Chloro-5-methoxybenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (
). -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways for 4-(2-Chloro-5-methoxybenzyl)morpholine via Alkylation (Method A) and Reductive Amination (Method B).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed.
Nuclear Magnetic Resonance (NMR)
Predicted shifts in
-
Aromatic Region:
-
~7.25 ppm (d): Proton at C3 (ortho to Cl).
-
~6.95 ppm (d): Proton at C6 (meta to Cl).
-
~6.75 ppm (dd): Proton at C4.
-
-
Benzylic:
-
~3.55 ppm (s, 2H): Benzylic
linking the ring to morpholine.
-
-
Morpholine Ring:
-
~3.70 ppm (t, 4H):
protons (ether region). -
~2.50 ppm (t, 4H):
protons (amine region).
-
-
Methoxy Group:
-
~3.80 ppm (s, 3H):
protons.
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
(Calculated). -
Isotope Pattern: Distinct Chlorine pattern (
ratio ~3:1) visible at m/z 242 and 244.
Stability, Handling & Safety
Storage & Stability[4][6]
-
Physical Form: The free base is prone to oxidation over time. It is recommended to convert it to the Hydrochloride (HCl) salt for long-term storage.
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Morpholine derivatives can be hygroscopic; keep containers tightly sealed.
Safety Profile (GHS Classification)
Based on structural analogues (Benzyl chlorides/Morpholines):
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Applications in Drug Discovery[6][9][10][11][12][13][14][15]
The 4-(2-Chloro-5-methoxybenzyl)morpholine scaffold acts as a versatile intermediate in the development of bioactive molecules.
-
Kinase Inhibition: The morpholine ring is a common "hinge-binding" mimic or solvent-exposed solubilizing group in kinase inhibitors (e.g., Gefitinib analogues). The 2-chloro-5-methoxy substitution provides specific electronic properties that can tune potency against targets like EGFR or VEGFR.
-
GPCR Ligands: Benzylmorpholines are privileged structures for aminergic GPCRs (Dopamine, Serotonin receptors). The specific substitution pattern (2-Cl, 5-OMe) can enhance selectivity by exploiting hydrophobic pockets in the receptor.
-
Metabolic Stability: The chlorine atom at the ortho-position blocks metabolic oxidation at a typically vulnerable site, potentially increasing the half-life (
) of the parent drug.
References
-
Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine (Analogue Reference). Retrieved from [Link]
